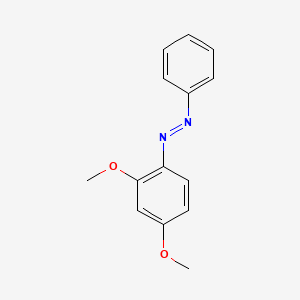
5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione: is a chemical compound with the molecular formula C19H20N2O4 It is a derivative of imidazolidinedione, characterized by the presence of two ethoxy groups and two phenyl groups attached to the imidazolidinedione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione typically involves the reaction of phenyl isocyanate with triethyl orthoformate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Phenyl isocyanate+Triethyl orthoformate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Compounds with new functional groups replacing the ethoxy groups.
Applications De Recherche Scientifique
Chemistry: 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
- 5,5-Dimethyl-3-phenyl-2,4-imidazolidinedione
- 1,3-Dimethyl-5,5-diphenyl-2,4-imidazolidinedione
- 5,5-Diphenyl-3-propyl-2,4-imidazolidinedione
Comparison: Compared to its similar compounds, 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione is unique due to the presence of ethoxy groups, which impart distinct chemical properties. These properties include increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. The ethoxy groups also influence the compound’s interaction with biological molecules, potentially leading to different pharmacological activities.
Propriétés
Numéro CAS |
31274-54-1 |
|---|---|
Formule moléculaire |
C19H20N2O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
5,5-diethoxy-1,3-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4/c1-3-24-19(25-4-2)17(22)20(15-11-7-5-8-12-15)18(23)21(19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Clé InChI |
LEJLLCKLTQXGCJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12006057.png)


![N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12006081.png)


![(2-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006089.png)


![N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B12006109.png)


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12006124.png)

